REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([N+:15](=[O:16])[O-:17])[c:5]2[cH:6][c:7]([C:12]([OH:13])=[O:14])[nH:8][c:9]2[cH:10][cH:11]1.[Cr:28]([O-:29])([O-:30])=[O:31].[Cu+2:32].[cH:18]1[cH:19][c:20]2[c:21]([n:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27]1>>[CH3:1][O:2][c:3]1[c:4]([N+:15](=[O:16])[O-:17])[c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11]1
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Name
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COc1ccc2[nH]c(C(=O)O)cc2c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COc1ccc2[nH]c(C(=O)O)cc2c1[N+](=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=[Cr]([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2ncccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2[nH]ccc2c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |